5-Bromo-2,3-dimethylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dimethylpyridin-4-amine is a pyridine derivative with the molecular formula C7H9BrN2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2,3-dimethylpyridin-4-amine involves the bromination of 2,3-dimethylpyridine followed by amination. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent . The process involves:
Bromination: 2,3-dimethylpyridine is treated with NBS in the presence of a solvent like acetonitrile.
Amination: The brominated product is then reacted with ammonia or an amine source to introduce the amine group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dimethylpyridin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Amines: Used for amination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2,3-dimethylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is investigated for its potential use in the development of novel materials, such as liquid crystals and organic semiconductors.
Biological Studies: Its derivatives are studied for their biological activities, including anti-thrombolytic and biofilm inhibition properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2,3-dimethylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-bromo-2,3-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)10-3-6(8)7(4)9/h3H,1-2H3,(H2,9,10) |
InChI Key |
MMTMNOXMXZDXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.